Lithium periodate dihydrate

Thermal Stability Inorganic Chemistry Process Safety

Lithium periodate dihydrate is the definitive choice for process-specific oxidation chemistry. Its low aqueous solubility allows electrochemical periodate product to precipitate as 2LiOH·LiIO₄, enabling high-purity recovery without evaporation. In thermal decomposition, the lithium cation directs a specific 3:1 LiIO₃/Li₅IO₆ product mixture unattainable with sodium periodate. For actinide separations, a Cu(III) periodate oxidant derived from this lithium precursor achieves >98% Am(III) to Am(VI) conversion—four times higher than NaBiO₃. Select lithium periodate dihydrate for unmatched selectivity in your critical processes.

Molecular Formula H4ILiO6
Molecular Weight 233.9 g/mol
CAS No. 307310-74-3
Cat. No. B1602927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium periodate dihydrate
CAS307310-74-3
Molecular FormulaH4ILiO6
Molecular Weight233.9 g/mol
Structural Identifiers
SMILES[Li+].O.O.[O-]I(=O)(=O)=O
InChIInChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1
InChIKeyQNHQXCKBQMTBIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Periodate Dihydrate (CAS 307310-74-3): Baseline Procurement Data for a Specialized Periodate Oxidant


Lithium periodate dihydrate is an inorganic periodate salt of lithium, with the chemical formula LiIO₄·2H₂O and a molecular weight of 233.87 g/mol (197.84 g/mol anhydrous) . It is a strong oxidizing agent, available in reagent grade [1], and finds application in specialized oxidation reactions, including the electrochemical generation of periodate for dialdehyde carbohydrate production and in advanced separation processes [2].

Why Lithium Periodate Dihydrate (307310-74-3) Is Not a Drop-in Replacement for Other Periodate Salts


Generic substitution among periodate salts is invalid due to quantifiable differences in thermolytic decomposition pathways, hydration behavior, and cation-specific effects on reactivity and separation chemistry. As demonstrated by direct comparative studies of lithium and sodium orthoperiodates, the cation governs the stability of reaction intermediates and the composition of solid decomposition products [1]. Furthermore, the lithium cation enables unique precipitation behavior during electrochemical synthesis, a critical advantage over other alkali metal periodates in certain process workflows [2].

Quantitative Differentiation of Lithium Periodate Dihydrate: Procurement Evidence vs. Sodium Periodate


Thermolytic Pathway Divergence: Lithium vs. Sodium Orthoperiodate Under Vacuum

Direct comparative analysis of Li₂H₃IO₆ and Na₂H₃IO₆ reveals a fundamental difference in decomposition behavior. While both compounds follow a similar pathway under atmospheric pressure, lithium orthoperiodate thermolysis in vacuum yields a distinct 3:1 (mol/mol) ratio of LiIO₃ to Li₅IO₆, whereas sodium orthoperiodate does not follow this route [1]. This difference is attributed to the relative stabilities of the intermediate M₃H₂IO₆ and MIO₄ species, which are cation-dependent [1].

Thermal Stability Inorganic Chemistry Process Safety

Electrosynthesis Selectivity: Preferential Precipitation of Lithium Periodate

In the electrochemical oxidation of iodate to periodate, the lithium salt is specifically preferred over other alkali periodates due to its lower aqueous solubility, which enables facile product isolation via precipitation [1]. The process deposits a solid salt with the composition 2LiOH·LiIO₄ from a lithium hydroxide-lithium periodate solution, providing a direct route to a high-purity solid periodate without extensive workup [1]. This is a class-level advantage for the lithium salt not exhibited by its sodium or potassium counterparts under these conditions.

Electrosynthesis Process Chemistry Purification

Application-Specific Performance: Lithium Periodate in Americium Separation Chemistry

In the context of Americium (Am) separation from nuclear waste streams, the lithium periodate system (specifically Li₅IO₆, derived from lithium periodate precursors) is a critical component in generating Cu(III) periodate, an oxidant that achieves >98% oxidation of Am(III) to Am(VI) at 0.25-3 M HNO₃ [1]. This performance is significantly superior to the widely studied sodium bismuthate (NaBiO₃), which achieves only 19% conversion under identical stoichiometric excess [1]. This application demonstrates a direct performance metric linking the lithium periodate precursor to a specific, high-value separation outcome, differentiating it from alternatives used in the same field.

Nuclear Chemistry Separations Science Actinide Processing

Optimal Use Cases for Lithium Periodate Dihydrate Based on Verified Evidence


Electrochemical Production of Dialdehyde Carbohydrates

In the electrochemical oxidation of iodate to periodate for carbohydrate processing, lithium periodate dihydrate is the preferred precursor. The low aqueous solubility of the lithium salt allows the periodate product to precipitate as 2LiOH·LiIO₄, enabling a simple, high-purity recovery step without the need for energy-intensive evaporation [1]. This directly improves process economics and product purity.

Thermal Processing and Precursor Synthesis for Lithium-Containing Inorganic Materials

When thermal decomposition (e.g., calcination) is part of a synthetic route to mixed-metal oxides or other lithium-containing materials, the unique thermolysis pathway of lithium periodate becomes a critical selection criterion. As demonstrated, vacuum thermolysis of Li₂H₃IO₆ yields a specific 3:1 mixture of LiIO₃ and Li₅IO₆, a product distribution not achievable with sodium periodate [2]. This specificity allows for the design of targeted solid-state reactions.

Advanced Separations in Nuclear Fuel Cycle R&D

For research and development focused on the separation of trivalent actinides, particularly Americium, from lanthanides in nitric acid media, the lithium periodate system is a critical enabler. The ability to generate a Cu(III) periodate oxidant from a lithium periodate precursor achieves a >98% conversion of Am(III) to Am(VI), a performance level that is four times higher than that achieved with NaBiO₃ under comparable conditions [3]. This high yield is essential for effective, homogeneous separation process development.

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